N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide

Description

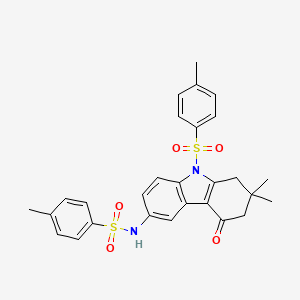

N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide is a bis-sulfonamide derivative featuring a modified carbazole scaffold. The compound’s structure includes a 2,2-dimethyl-4-oxo-tetrahydrocarbazole core with dual sulfonamide moieties: a 9-tosyl (4-methylbenzenesulfonyl) group and a 4-methylbenzenesulfonamide substituent at position 6.

Properties

IUPAC Name |

N-[7,7-dimethyl-9-(4-methylphenyl)sulfonyl-5-oxo-6,8-dihydrocarbazol-3-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5S2/c1-18-5-10-21(11-6-18)36(32,33)29-20-9-14-24-23(15-20)27-25(16-28(3,4)17-26(27)31)30(24)37(34,35)22-12-7-19(2)8-13-22/h5-15,29H,16-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVACPEJPPBLDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C4=C3C(=O)CC(C4)(C)C)S(=O)(=O)C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a carbazole core substituted with a tosyl group and a sulfonamide moiety. The structural complexity allows for diverse interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, N-substituted carbazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to the target compound exhibited IC50 values indicating potent activity against A549 lung carcinoma and C6 glioma cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 46 | C6 | 5.9 |

| 47 | A549 | 25.7 |

The presence of bulky substituents at the N-position of carbazole has been correlated with enhanced neuroprotective and anticancer activities .

Neuroprotective Effects

Compounds derived from carbazole have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. For example, certain derivatives were effective at concentrations as low as 3 µM in protecting HT22 neuronal cells from glutamate-induced injury . The mechanism appears to involve antioxidative properties that do not rely on glutathione pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been documented for related carbazole derivatives.

- Antioxidant Activity : The compound may exhibit radical scavenging properties that protect neuronal cells from oxidative stress.

Case Studies

A notable study investigated the effects of various N-substituted carbazole derivatives on cancer cell lines. The results indicated that modifications to the carbazole structure significantly influenced cytotoxicity and selectivity towards specific cancer types .

Another research highlighted the neuroprotective effects of these derivatives in models of oxidative stress. The findings suggested that compounds with specific substituents could effectively mitigate neuronal damage while maintaining low toxicity profiles .

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its bis-sulfonamide architecture and the tetrahydrocarbazole core with dimethyl and oxo substituents. Below is a structural comparison with analogous derivatives:

Key Observations :

- The 2,2-dimethyl-4-oxo substituents introduce steric and electronic effects distinct from unsubstituted tetrahydrocarbazole derivatives.

- Unlike triazole-based sulfonamides (), the carbazole core may confer greater planarity, influencing π-π stacking interactions .

Spectroscopic and Analytical Data

Key spectral features of related compounds () provide insights into the target’s characterization:

Target Compound Predictions :

- The oxo group (C=O) should exhibit strong IR absorption near 1680 cm⁻¹ and a 13C-NMR signal ~190 ppm.

- Dual sulfonamide NH protons may appear as broad singlets near δ 10.5 ppm in 1H-NMR .

Conformational Analysis

The tetrahydrocarbazole ring’s puckering can be analyzed using Cremer-Pople parameters (). For a six-membered ring, the parameters θ (puckering amplitude) and φ (phase angle) define out-of-plane distortions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.